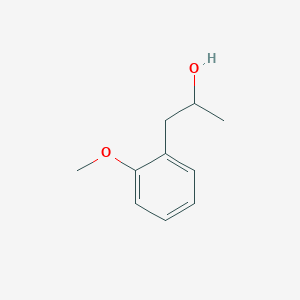

1-(2-Methoxyphenyl)propan-2-ol

Description

Contextualization within Aromatic Propanol (B110389) Chemistry

Aromatic propanols are a class of organic compounds that feature a hydroxyl-substituted propyl group attached to an aromatic ring. These compounds are structurally diverse, with isomers differing in the position of the hydroxyl group on the propyl chain and the substitution pattern on the aromatic ring. This structural variance leads to a wide range of chemical and physical properties.

The presence of the aromatic ring and the hydroxyl group allows for a variety of chemical transformations. The hydroxyl group can undergo oxidation, esterification, and etherification, while the aromatic ring can be subjected to electrophilic substitution reactions. The interplay between these two functional groups is a key aspect of their chemistry.

The methoxy (B1213986) group at the ortho position in 1-(2-methoxyphenyl)propan-2-ol introduces specific electronic and steric effects. Electronically, the methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. Sterically, its proximity to the propanol side chain can influence the conformational preferences of the molecule and the stereochemical outcome of reactions.

Significance in Contemporary Organic Synthesis Research

The chirality of this compound makes it a significant molecule in the field of asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction, and are then removed. wikipedia.orgsigmaaldrich.comresearchgate.net While direct evidence for the widespread use of this compound as a commercial chiral auxiliary is limited, its structural motifs are present in molecules used in stereoselective synthesis.

The development of methods for the enantioselective synthesis of chiral alcohols is a major focus of modern organic chemistry. The synthesis of enantiomerically pure forms of compounds like this compound is crucial for their potential application as chiral building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. For instance, related chiral propanol derivatives are key intermediates in the synthesis of various bioactive compounds.

Overview of Research Trajectories for this compound

Research concerning this compound and related structures is multifaceted. A primary trajectory involves the development of efficient and highly stereoselective synthetic routes to access its enantiomerically pure forms. This includes the use of chiral catalysts and reagents to control the stereochemical outcome of the reactions.

Another significant research avenue is the exploration of its applications as a chiral building block in the total synthesis of complex natural products and pharmaceutically active ingredients. The specific stereochemistry and functional groups of this compound can be exploited to construct key fragments of larger, more intricate molecules.

Furthermore, investigations into the derivatives of this compound are being pursued to modulate its physical and chemical properties for specific applications. This includes the synthesis of esters and ethers of the hydroxyl group, as well as modifications to the aromatic ring. These studies aim to expand the utility of this chemical scaffold in various areas of chemical research.

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVATSABYKBNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342130 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15541-26-1 | |

| Record name | 1-(2-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Methoxyphenyl Propan 2 Ol

Enantioselective Synthesis Strategies

The development of enantioselective strategies is crucial for obtaining specific stereoisomers of 1-(2-methoxyphenyl)propan-2-ol, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Catalysis Approaches

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched products. One notable approach involves the asymmetric hydroformylation of styrene (B11656) derivatives. For instance, the hydroformylation of 2-methoxystyrene, followed by in-situ reduction, yields (R)-2-(2-methoxyphenyl)propan-1-ol with a high enantiomeric ratio of 94.2:5.8. nih.gov This method demonstrates the potential of rhodium-catalyzed asymmetric hydroformylation for accessing chiral building blocks.

Another strategy is the asymmetric transfer hydrogenation of α-heterosubstituted ketones. While not directly producing this compound, this method, using ruthenium-prolinamide catalysts, has shown high enantioselectivity (up to 96.1% ee) for structurally similar β-heterosubstituted alcohols, indicating its potential applicability. acs.org

Chiral Resolution Techniques

Chiral resolution remains a widely used technique for separating enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method. For example, derivatives of this compound, such as N,N'-diaryl-2-iminothiazolines, have been successfully resolved into their stable atropisomers using a CHIRALCEL OD-H column. researchgate.netsemanticscholar.org This demonstrates the utility of chiral HPLC for obtaining enantiomerically pure compounds that are structurally related to the target molecule.

The resolution of racemic mixtures can also be achieved through the derivatization with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. This classical approach, although sometimes lengthy, is a reliable method for obtaining pure enantiomers.

Hydrolytic Kinetic Resolution Methods

Hydrolytic kinetic resolution (HKR) is a powerful enzymatic or catalyst-based method for separating enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a resolving agent. For instance, the HKR of terminal epoxides using a (R,R)-salen-cobalt(III) complex as a catalyst is a key step in the asymmetric synthesis of the anxiolytic drug Enciprazine. thieme-connect.comx-mol.comthieme-connect.com This method allows for the efficient separation of a chiral epoxide intermediate, which can then be converted to the desired enantiomer of a propan-2-ol derivative. thieme-connect.comx-mol.comthieme-connect.com

Lipases are also widely employed in kinetic resolutions. The lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates has been shown to produce enantiomerically pure or enriched alcohols and their corresponding acetates. mdpi.com For example, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have demonstrated high enantioselectivity (E > 200) in the resolution of 1-(2,6-dimethylphenoxy)propan-2-yl acetate, yielding both the (R)-alcohol and the (S)-acetate with >99% enantiomeric excess (ee). mdpi.com This highlights the potential of enzymatic methods for the efficient kinetic resolution of precursors to this compound.

Multi-step Synthetic Pathways to this compound and its Analogues

Multi-step synthesis is often necessary to construct the target molecule from readily available starting materials. A common precursor for this compound is (E)-3-(2-methoxyphenyl)prop-2-en-1-ol, which can be prepared by the reduction of (E)-3-(2-methoxyphenyl)acrylaldehyde with diisobutylaluminum hydride (DIBAL-H). rug.nl

A general synthetic route to analogues of this compound, specifically aryloxy-propan-2-ols, involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) to form a glycidyl (B131873) ether. This epoxide is then opened by a nucleophile, such as an amine, to yield the desired propan-2-ol derivative. unina.it For example, the synthesis of propranolol (B1214883) derivatives involves the reaction of a nitronaphthol with epichlorohydrin, followed by reaction with isopropylamine. unina.it

In the synthesis of the anxiolytic drug Enciprazine, a multi-step pathway is employed where 1-(2-methoxyphenyl)piperazine (B120316) is reacted with a chiral epoxide, (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane, in refluxing isopropyl alcohol to yield the final product. thieme-connect.com The chiral epoxide itself is obtained through a hydrolytic kinetic resolution. thieme-connect.comx-mol.comthieme-connect.com

Development of Novel Precursors and Intermediates in this compound Synthesis

The development of novel precursors and intermediates is key to creating more efficient and versatile synthetic routes. Chiral epoxides, such as (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane, are crucial intermediates in the enantioselective synthesis of related compounds. thieme-connect.comx-mol.comthieme-connect.com The synthesis of this epoxide often starts from the corresponding racemic terminal epoxide, which is then resolved.

Another important class of precursors are α-heterosubstituted ketones. These can be asymmetrically reduced to the corresponding chiral β-heterosubstituted alcohols, which are valuable building blocks. acs.org For the synthesis of this compound, 1-(2-methoxyphenyl)propan-2-one would be a direct precursor.

Furthermore, the use of acetoacetic acid esters of chiral secondary alcohols as precursors in lipase-catalyzed solvolysis offers a method for enantioselective preparation. google.com This involves the selective solvolysis of one enantiomer of the ester, allowing for the separation of an enantiomerically enriched alcohol and the remaining ester.

The table below summarizes some key precursors and intermediates:

| Precursor/Intermediate | Synthetic Application |

| (E)-3-(2-methoxyphenyl)acrylaldehyde | Precursor to (E)-3-(2-methoxyphenyl)prop-2-en-1-ol |

| (E)-3-(2-methoxyphenyl)prop-2-en-1-ol | Intermediate for further elaboration |

| (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane | Chiral building block for Enciprazine synthesis thieme-connect.comx-mol.comthieme-connect.com |

| 1-(2-methoxyphenyl)piperazine | Nucleophile in the synthesis of Enciprazine thieme-connect.com |

| 1-(2-methoxyphenyl)-3-o-tolyl-thiourea | Starting material for chiral iminothiazoline derivatives semanticscholar.org |

| Racemic aryloxy-propan-2-yl acetates | Substrates for lipase-catalyzed kinetic resolution mdpi.com |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis. In asymmetric catalysis, the choice of catalyst, ligand, solvent, and temperature can significantly impact the outcome. For the asymmetric hydroformylation of 2-methoxystyrene, the use of a specific rhodium catalyst and ligand system at a controlled temperature is essential for achieving high enantioselectivity. nih.gov

In enzymatic resolutions, factors such as the choice of enzyme, solvent system, temperature, and pH are crucial. For the lipase-catalyzed hydrolysis of aryloxy-propan-2-yl acetates, a screening of various lipases revealed that Amano AK lipase (B570770) from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus provided the best results. mdpi.com The reaction was optimized using a phosphate (B84403) buffer at pH 7.0 with acetonitrile (B52724) as a co-solvent at 30°C. mdpi.com

For the hydrolytic kinetic resolution of terminal epoxides with the (R,R)-salen-cobalt(III) catalyst, the use of small quantities of the recyclable catalyst (0.5 mol%) and water as both a solvent and reactant are key advantages of the optimized protocol. thieme-connect.com

The table below presents a summary of optimized conditions for relevant reactions:

| Reaction | Catalyst/Enzyme | Conditions | Outcome | Reference |

| Asymmetric Hydroformylation | Rhodium complex | CO/H2 pressure, specific ligand | High enantioselectivity | nih.gov |

| Hydrolytic Kinetic Resolution | (R,R)-salen-cobalt(III) complex | 0.5 mol% catalyst, water | Excellent enantioselectivity | thieme-connect.com |

| Lipase-Catalyzed Hydrolysis | Pseudomonas fluorescens lipase | pH 7.0 buffer, 30°C | >99% ee, 50% conversion | mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization in 1 2 Methoxyphenyl Propan 2 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(2-Methoxyphenyl)propan-2-ol, offering insights into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The aromatic protons on the methoxy-substituted benzene (B151609) ring typically appear as a complex multiplet in the range of δ 6.8–7.2 ppm. The methoxy (B1213986) group (–OCH₃) protons resonate as a sharp singlet around δ 3.8 ppm. The protons of the propan-2-ol side chain exhibit distinct signals: the methyl group (–CH₃) protons appear as a doublet, the methylene (B1212753) protons (–CH₂–) as a multiplet, and the hydroxyl proton (–OH) as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key resonances include the methoxy carbon at approximately δ 55 ppm, the aromatic carbons in the δ 110–160 ppm region, and the carbon bearing the hydroxyl group at around δ 70 ppm.

| ¹H NMR Data for this compound | | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | | Aromatic Protons | 6.8 - 7.2 (m) | | Methoxyphenyl Protons | ~3.8 (s) | | Methyl Protons | Doublet | | Methylene Protons | Multiplet | | Hydroxyl Proton | Broad Singlet |

| ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | | Methoxy Carbon | ~55 | | Aromatic Carbons | 110 - 160 | | Hydroxyl-bearing Carbon | ~70 |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The nominal molecular weight of this compound is 166.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ may be observed at m/z 166. The fragmentation pattern provides a fingerprint of the molecule. A prominent peak is often observed at m/z 122, corresponding to the stable 2-methoxybenzyl cation formed by cleavage of the C-C bond adjacent to the aromatic ring. Another significant fragment can be seen at m/z 107, resulting from the loss of a methyl group from the 2-methoxybenzyl cation. These characteristic fragments are crucial for confirming the identity of the compound in a sample.

| Key Mass Spectrometry Fragments for this compound | | :--- | :--- | | m/z | Proposed Fragment | | 166 | Molecular Ion [M]⁺ | | 122 | [CH₃OC₆H₄CH₂]⁺ | | 107 | [C₇H₇O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a hallmark of alcohols. The presence of the methoxy group is confirmed by a strong C-O stretching band around 1250 cm⁻¹. The aromatic nature of the compound is evidenced by C=C stretching vibrations within the aromatic ring, typically appearing in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations of the aromatic protons above 3000 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Wavenumber (cm⁻¹) | | O-H Stretch (Alcohol) | 3600 - 3200 (broad) | | C-H Stretch (Aromatic) | >3000 | | C-H Stretch (Aliphatic) | <3000 | | C=C Stretch (Aromatic) | 1600 - 1450 | | C-O Stretch (Methoxy) | ~1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess (ee) of chiral samples.

Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to determine the purity of this compound. In GC analysis, the compound is vaporized and passed through a column, separating it from any volatile impurities. The purity is then determined by the relative area of the peak corresponding to the compound. Similarly, HPLC can be used to separate the compound from non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. For instance, a patent for a related compound, 1-(4-methoxyphenyl) propanol (B110389), reports achieving a purity of over 98% as determined by GC. google.com

Enantiomeric Excess Determination: Since this compound is a chiral molecule, it can exist as two enantiomers. The determination of the enantiomeric composition is crucial in many applications. Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

A study on the enantioresolution of a series of chiral benzyl (B1604629) alcohols, including derivatives of 1-(2-methoxyphenyl)propanol, demonstrated successful separation using a dinitrobenzoylphenylglycine-based chiral stationary phase. nih.govrsc.org The enantiomers were derivatized prior to analysis, and the resolution factor (Rs), a measure of the separation between the two enantiomer peaks, was determined. For example, different benzoate (B1203000) derivatives of 1-(2-methoxyphenyl)propanol showed resolution factors ranging from 1.23 to 3.22, indicating effective separation of the enantiomers. nih.govrsc.org This allows for the accurate determination of the enantiomeric excess in a given sample.

| Chromatographic Methods for this compound Analysis | | :--- | :--- | :--- | | Technique | Application | Key Parameters | | Gas Chromatography (GC) | Purity Assessment | Peak Area Percentage | | High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak Area Percentage | | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Excess Determination | Chiral Stationary Phase, Resolution Factor (Rs) |

Biological Activity and Molecular Interaction Studies of 1 2 Methoxyphenyl Propan 2 Ol

Investigation of Antimicrobial Efficacy and Mechanisms

Research into the direct antimicrobial properties of 1-(2-Methoxyphenyl)propan-2-ol is limited in the available scientific literature. However, studies on structurally related compounds provide some insights into the potential antimicrobial activities of this class of molecules.

Disruption of Bacterial Cell Membranes

While direct evidence for this compound is scarce, the broader class of phenolic compounds is known to exhibit antimicrobial activity, often through the disruption of bacterial cell membranes. For instance, some phenolic compounds can alter membrane permeability and fluidity, leading to cytoplasmic membrane damage. nih.gov

Inhibition of Essential Microbial Metabolic Pathways

Research into Anticancer Properties and Cell Death Mechanisms

Significant research has been conducted on a derivative of this compound, namely 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) , revealing its potent anticancer properties. This analogue of naftopidil (B1677906) has been shown to induce cell death in a wide array of human cancer cell lines. mdpi.comresearchgate.net

Induction of Necroptosis and Apoptosis

HUHS 1015 has been found to induce both necroptosis and apoptosis in various cancer cells. researchgate.net The specific mechanism of cell death can differ depending on the cancer cell type. researchgate.net For instance, in human gastric cancer cells, HUHS 1015 has been shown to induce both caspase-dependent and caspase-independent apoptosis. tandfonline.com In some cell lines, it activates caspase-3 and -4, leading to apoptosis. nih.gov Furthermore, it can induce necroptosis, a form of programmed necrosis. researchgate.net

The table below summarizes the effectiveness of HUHS 1015 in reducing cell viability across various cancer cell lines.

| Cancer Type | Cell Lines Exhibiting Reduced Viability |

| Malignant Pleural Mesothelioma | NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H |

| Lung Cancer | A549, SBC-3, Lu-65 |

| Hepatoma | HepG2, HuH-7 |

| Gastric Cancer | MKN-28, MKN-45 |

| Colorectal Cancer | CW2 |

| Bladder Cancer | 253J, 5637, KK-47, TCCSUP, T24, UM-UC-3 |

| Prostate Cancer | DU145, LNCap, PC-3 |

| Renal Cancer | ACHN, RCC4-VHL, 786-O |

Data compiled from multiple studies. researchgate.netnih.gov

Modulation of Enzyme Activity and Receptor Binding

The anticancer activity of HUHS 1015 is linked to its interaction with specific cellular pathways. As an analogue of naftopidil, an antagonist for the α1-adrenoceptor, its mechanism of action has been a subject of investigation. researchgate.net While naftopidil itself has shown some anticancer effects, HUHS 1015 has demonstrated a more potent effect in certain cancer models. researchgate.net Interestingly, the anticancer action of naftopidil in some cancer cells appears to be independent of α1-adrenoceptor blockade, suggesting alternative pathways are involved. researchgate.net For example, in some cancer cells, HUHS 1015 upregulates the expression of tumor necrosis factor α (TNFα), which in turn activates caspase-8 and the effector caspase-3. tandfonline.com

The table below shows a comparison of the in vivo tumor growth suppression by HUHS 1015 and other anticancer drugs in mice inoculated with MKN45 gastric cancer cells.

| Compound | Tumor Growth Suppression |

| HUHS 1015 | Significant |

| Naftopidil | No significant effect |

| Cisplatin | Significant |

| Paclitaxel | Significant |

| Irinotecan | Very Significant |

This table illustrates the relative efficacy of HUHS 1015 in a preclinical model. researchgate.net

Neuropharmacological Research and Neurotransmitter System Modulation

Direct neuropharmacological studies on this compound are not extensively documented in the current body of scientific literature. However, the broader class of compounds containing a 2-methoxyphenylpiperazine fragment has been the subject of neuropharmacological research. These derivatives have been investigated for their affinity towards various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netmdpi.com

For example, certain N-(2-methoxyphenyl)piperazine derivatives have shown high affinity for 5-HT1A receptors and have been evaluated for potential antidepressant-like activity. researchgate.netmdpi.com Some compounds within this class have also been assessed for their binding to α1- and α2-adrenoceptors. ingentaconnect.comingentaconnect.com It is important to note that these findings relate to a general class of compounds and not specifically to this compound. Further research is required to determine if this compound itself possesses any significant neuropharmacological activity.

Binding Affinities to Specific Receptors

While direct binding affinity data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide insights into the potential interactions of the 2-methoxyphenyl moiety. Research has often focused on more complex molecules that incorporate the 1-(2-methoxyphenyl)piperazine (B120316) structure, which is a key pharmacophore for certain G-protein coupled receptors (GPCRs).

A series of 1,4-substituted piperazine (B1678402) derivatives were synthesized and evaluated for their affinity towards α1- and α2-adrenoceptors. ingentaconnect.com The results highlighted that compounds possessing a 1-(o-methoxyphenyl)piperazine moiety displayed significant affinity for α1-adrenoceptors, suggesting this structural feature plays a crucial role in receptor binding. ingentaconnect.com For instance, certain derivatives displaced [3H]prazosin from cortical binding sites in the low nanomolar range. ingentaconnect.com

Furthermore, arylpiperazine derivatives have been studied for their affinity to dopamine and serotonin receptors. Aripiprazole, a well-known antipsychotic drug, is an arylpiperazine derivative with affinity for multiple dopamine and serotonin receptors. mdpi.com Studies on other novel arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione also showed significant binding affinity for 5-HT and dopamine receptors. tandfonline.com The 2-methoxyphenylpiperazine moiety is a common feature in many of these investigated high-affinity ligands. tandfonline.comnih.gov

The naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015), has been identified as an antagonist for the α1-adrenoceptor, with high selectivity for the α1A- and α1D-subtypes. mdpi.com

The binding affinities of some of these related compounds are summarized in the table below.

| Compound/Derivative Class | Receptor(s) | Affinity (Ki) | Reference |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-adrenoceptor | 2.4 nM | ingentaconnect.com |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | α1-adrenoceptor | 2.1 nM | ingentaconnect.com |

| 1-(substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol derivative | α1-adrenoceptor | 781 nM | ingentaconnect.com |

| Quinoline-3-carboxamide analogue with 2,3-naphthyl-piperazine | D3 Receptor | High | nih.gov |

| Aripiprazole | D2, 5-HT1A, 5-HT2A | High | mdpi.com |

Mechanism of Action on Biological Systems

The mechanism of action for compounds structurally related to this compound has been explored, particularly in the context of anticancer activity.

A notable example is the naftopidil analogue, HUHS1015, which contains a 2-methoxyphenylamino group. This compound has been shown to induce cell death in a wide variety of human cancer cell lines. mdpi.comnih.gov The induced cell death includes both necrosis (necroptosis) and apoptosis. mdpi.comnih.gov Interestingly, the anticancer action of naftopidil and its analogue appears to be independent of α1-adrenoceptor blockade. mdpi.comresearchgate.net Studies have shown that while naftopidil is an α1-adrenoceptor antagonist, its ability to induce apoptosis in certain cancer cells was not inhibited by blocking this receptor. mdpi.comresearchgate.net This suggests an alternative mechanism of action is at play.

Other related compounds, such as 1,2-Bis(4-methoxyphenyl)propan-2-ol, are thought to exert their biological effects through interaction with specific biological targets, which could lead to the modulation of enzyme activity or receptor function. evitachem.com Preliminary investigations suggest it might influence cellular signaling pathways related to metabolic processes. evitachem.com

Antioxidant Mechanisms and Free Radical Scavenging Activity

The antioxidant potential of phenolic compounds is a well-established area of research. The 2-methoxyphenol moiety present in this compound is a structural feature found in many compounds with demonstrated antioxidant and free radical scavenging properties. researchgate.net The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govplos.org

In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH free radical, converting it into a stable molecule and causing a measurable decrease in its absorbance. nih.gov

Studies on various derivatives containing methoxyphenyl groups have shown significant antioxidant activity. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were screened for their antioxidant capacity using the DPPH method. nih.govresearchgate.net Some of these synthesized compounds exhibited antioxidant activity higher than that of the well-known antioxidant, ascorbic acid. nih.gov Specifically, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov

Similarly, phenylpropanoid glycoside analogues, which can contain methoxyphenyl groups, have been shown to be potent antioxidants. plos.org Their mechanisms include free radical scavenging and metal ion chelation. plos.org The scavenging ability of these and other phenolic compounds was evaluated using the DPPH radical method, with many of the synthesized analogues showing higher scavenging abilities than the reference compound, ascorbic acid. plos.org Another related compound, 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol, also demonstrated antioxidant activity superior to ascorbic acid in DPPH assays. benchchem.com

The table below summarizes the reported antioxidant activity of some related methoxyphenyl derivatives.

| Compound/Derivative | Assay | Result | Reference |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Scavenging | ~1.37 times more active than ascorbic acid | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH Scavenging | ~1.35 times more active than ascorbic acid | nih.gov |

| 2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol | DPPH Scavenging | Surpassed ascorbic acid | benchchem.com |

| Phenylpropanoid Glycoside Analogues | DPPH Scavenging | Higher scavenging ability than ascorbic acid | plos.org |

Structure Activity Relationship Sar and Derivative Research for 1 2 Methoxyphenyl Propan 2 Ol Analogues

Synthesis and Evaluation of Novel 1-(2-Methoxyphenyl)propan-2-ol Derivatives

The core structure of this compound serves as a foundational template for the synthesis of a variety of derivatives. Research has explored modifications at several key positions, leading to compounds with diverse and potent biological activities. The synthetic strategies employed often involve multi-step processes, starting from commercially available precursors and building complexity to achieve the desired target molecules.

A significant example of derivatization is the synthesis of Urapidil, a clinically used antihypertensive agent. In this complex derivative, the propan-2-ol side chain of the parent molecule is extensively modified. The synthesis involves linking a 4-(o-methoxyphenyl)-piperazine unit to a 1,3-dimethyluracil (B184088) moiety via a propylamino bridge nih.gov. This intricate synthesis transforms the simple alcohol into a multi-functional molecule with a distinct pharmacological profile.

In other synthetic explorations, the propanol (B110389) backbone has been altered to incorporate different functional groups. For instance, a series of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were synthesized to evaluate their potential antidepressant-like effects nih.govresearchgate.net. The synthesis began with the bromination of propiophenone, followed by a substitution reaction with various N-substituted piperazines to form the corresponding propanone derivatives. Subsequent reduction of the ketone yielded the final propanol compounds researchgate.net. These derivatives were then evaluated in behavioral models in mice, such as the tail-suspension and forced swimming tests, to assess their activity nih.gov.

Further illustrating the scaffold's versatility, researchers have synthesized analogues like 1-amino-2-(4-methoxyphenyl)propan-2-ol (B1285014) chemicalbook.com. This synthesis starts with 4'-methoxyacetophenone, which undergoes a reaction with trimethylsilyl (B98337) cyanide, followed by reduction of the resulting intermediate with a borane-tetrahydrofuran (B86392) complex to yield the final amino alcohol derivative chemicalbook.com. This particular synthesis demonstrates simultaneous modification of the methoxy (B1213986) group's position (from ortho- to para-) and alteration of the propanol chain (from a secondary alcohol to a tertiary alcohol with a primary amine).

Table 1: Comparison of this compound and Selected Derivatives

| Compound | Structural Modification from Parent Compound | Primary Biological Activity |

|---|---|---|

| This compound | (Parent Compound) | Precursor/Intermediate |

| Urapidil | Propanol chain replaced by a propylamino-dimethyluracil linked to a piperazine (B1678402) ring. | Antihypertensive nih.gov |

| 1-Phenyl-2-(4-phenyl-piperazin-1-yl)propanone | Methoxy group absent; propan-2-ol oxidized to a ketone and substituted with a phenylpiperazine moiety. | Antidepressant-like nih.govresearchgate.net |

| 1-Amino-2-(4-methoxyphenyl)propan-2-ol | Methoxy group at para-position; propan-2-ol hydroxyl at C2, amino group added at C1. | Synthetic Intermediate chemicalbook.com |

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the aromatic ring and the propanol side chain.

Modification of the Methoxy Group

The methoxy group (-OCH₃) at the ortho-position of the phenyl ring is a critical feature that influences the molecule's properties. While direct SAR studies on modifying this group in this compound are not extensively documented, research on related structures provides valuable insights. The methoxy group is prevalent in many approved drugs, where it contributes to ligand-target binding, physicochemical properties, and absorption, distribution, metabolism, and excretion (ADME) parameters chemicalbook.com.

Studies on other classes of molecules have shown that the position of the methoxy group significantly affects biological properties. For example, in a series of radiolabeled phosphonium (B103445) cations designed for medical imaging, the ortho-methoxy substituted compound displayed the most favorable pharmacokinetic properties, including accelerated clearance from the liver, compared to its meta- and para-isomers nih.gov. This suggests that the ortho-position of the methoxy group in the this compound scaffold may be advantageous for achieving a desirable pharmacokinetic profile.

Alterations on the Phenyl Ring and Propanol Chain

Modifications to the phenyl ring and the propanol chain are key strategies for modulating the pharmacological activity of this class of compounds. The development of Urapidil from the basic this compound structure is a primary example of how extensive alteration of the propanol chain dictates therapeutic use nih.gov. The replacement of the simple hydroxyl and methyl groups with a complex piperazinyl-propylamino-uracil side chain is responsible for Urapidil's dual mechanism of action as an α₁-adrenoceptor antagonist and a 5-HT₁A receptor agonist, which underlies its antihypertensive effects nih.gov.

In a different therapeutic context, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives demonstrated that attaching various substituted piperazine rings to the propanol backbone can confer potent antidepressant-like activity nih.gov. The study found that compounds with specific substituents on the piperazine ring were significantly more effective at reducing immobility time in behavioral despair tests in mice, a key indicator of antidepressant potential nih.gov.

The synthesis of 1-amino-2-(4-methoxyphenyl)propan-2-ol highlights the impact of seemingly smaller changes chemicalbook.com. The shift of the methoxy group from the ortho- to the para-position and the introduction of an amino group at C1 create a new chemical entity with different properties and potential for further chemical elaboration.

Stereochemical Influences on Biological and Chemical Properties

The structure of this compound contains a chiral center at the second carbon (C2) of the propanol chain, where the hydroxyl group is attached. Consequently, the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-1-(2-methoxyphenyl)propan-2-ol and (S)-1-(2-methoxyphenyl)propan-2-ol.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and metabolism. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. While specific studies comparing the biological activities of the individual enantiomers of this compound are not widely available, research on related chiral compounds underscores the importance of stereochemistry. For example, studies on analogues of cyclazocine (B1219694) found that binding affinity for opioid receptors was highly enantiospecific, with one enantiomer being thousands of times more potent than the other nih.gov.

The ability to synthesize stereochemically pure enantiomers is crucial for investigating these differences. Enantioselective synthesis, which produces a single enantiomer, is therefore highly valuable. Methods such as the bioreduction of precursor ketones using specific enzymes have been successfully employed to produce enantiopure (R)- or (S)-alcohols in related structures like 1-(arylsulfanyl)propan-2-ols nih.gov. Such techniques provide the necessary tools to prepare the individual (R) and (S) enantiomers of this compound derivatives, enabling a thorough evaluation of their respective biological and chemical properties.

Design Principles for Enhanced Therapeutic Potential

Based on the research and derivative development stemming from the this compound scaffold, several key design principles for enhancing therapeutic potential can be formulated:

Elaboration of the Propanol Chain for Specific Targeting : The most impactful design strategy observed is the extensive modification of the propanol side chain. The transformation of the simple alcohol into the complex side chain of Urapidil demonstrates that this position is ideal for introducing functionalities that confer high-affinity binding to specific biological targets, such as G-protein coupled receptors. This approach successfully converted a simple chemical intermediate into a potent, dual-acting antihypertensive drug nih.gov.

Piperazine Moiety for CNS Activity : The introduction of a piperazine ring at C2 of the propanol chain appears to be a promising strategy for developing agents with central nervous system (CNS) activity. Studies on 1-phenyl-2-(piperazin-1-yl)-propanol derivatives showed that this modification can lead to significant antidepressant-like effects, suggesting a design principle for targeting neuropsychiatric disorders nih.gov.

Strategic Importance of the Ortho-Methoxy Group : The ortho-methoxy group on the phenyl ring is a key feature. While its role has not been fully elucidated for this specific scaffold, evidence from related compounds suggests it may be crucial for achieving favorable pharmacokinetic profiles, such as rapid clearance and good tissue distribution nih.gov. Maintaining this group or performing conservative modifications could be a guiding principle for optimizing drug-like properties.

By applying these principles, medicinal chemists can continue to leverage the this compound scaffold to design and synthesize novel derivatives with tailored and enhanced therapeutic activities for a range of diseases.

Metabolic Fate and Biotransformation Pathways of 1 2 Methoxyphenyl Propan 2 Ol

Enzyme-Mediated Conversions in Biological Systems

The metabolism of compounds like 1-(2-methoxyphenyl)propan-2-ol in biological systems is predominantly carried out by enzymes. These biotransformations are categorized into Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. For this compound, the primary Phase I reactions are expected to be oxidation and O-demethylation, catalyzed mainly by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.gov Studies on the related compound p-methoxyamphetamine, which is metabolized to 1-(p-methoxyphenyl)-propan-2-ol, have identified this alcohol as a key intermediate. tandfonline.com Further metabolism of this intermediate would likely involve O-demethylation of the methoxy (B1213986) group to form a phenolic compound, or further oxidation of the propanol (B110389) side chain.

Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate (B86663), glutathione) is attached to the functional group introduced in Phase I. This process significantly increases the water solubility of the metabolite, facilitating its excretion via urine or bile. nih.gov For instance, the metabolites of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, including its alcohol form, are excreted as both sulphate and glucuronide conjugates. nih.govtandfonline.com It is therefore highly probable that the hydroxyl group of this compound and any phenolic metabolites formed via O-demethylation would undergo extensive conjugation with glucuronic acid and sulfate.

Identification of Metabolites of this compound

Direct studies identifying the specific metabolites of this compound are not extensively documented. However, based on the metabolic pathways of its isomers and analogous substances, several potential metabolites can be predicted. The metabolism of 3-methoxyamphetamine in dogs, monkeys, and humans, for example, yields 1-(3-methoxyphenyl)propan-2-ol, which undergoes further biotransformation. tandfonline.com Similarly, the metabolism of p-methoxyamphetamine produces several metabolites, including 1-(p-methoxyphenyl)-propan-2-ol. tandfonline.com

The primary metabolic transformations likely involve:

O-demethylation: Conversion of the 2-methoxy group to a hydroxyl group, forming 1-(2-hydroxyphenyl)propan-2-ol.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Oxidation: The secondary alcohol group could be oxidized to a ketone, forming 1-(2-methoxyphenyl)propan-2-one.

Conjugation: The parent alcohol and its phenolic metabolites are expected to be conjugated with glucuronic acid and sulfate.

The table below summarizes metabolites identified from closely related compounds, which serve as likely models for the metabolism of this compound.

| Parent Compound | Species | Identified Metabolites | Reference |

| p-Methoxyamphetamine | Rabbit, Guinea-pig, Rat (in vitro) | 1-(p-methoxyphenyl)-propan-2-ol, 1-(p-methoxyphenyl)-propan-2-one | tandfonline.com |

| 3-Methoxyamphetamine | Dog, Monkey, Man | 1-(3-methoxyphenyl)propan-2-ol, 1-(3-hydroxyphenyl)propan-2-ol, 1-(3-methoxyphenyl)propane-1,2-diol | tandfonline.com |

| 1-(4-hydroxy-3-methoxyphenyl)-2-propanone | Rat | 1-(4-hydroxy-3-methoxyphenyl)-2-propanol, 1-(3,4-dihydroxyphenyl)-2-propanol | nih.govtandfonline.com |

Impact of Metabolic Transformations on Biological Activity

The biotransformation of a compound can significantly alter its biological activity, leading to either detoxification (inactivation) or bioactivation (formation of more active or toxic metabolites). nih.gov The metabolic conversion of this compound is generally presumed to be a detoxification pathway, as the addition of polar groups and subsequent conjugation facilitate rapid excretion from the body.

For example, O-demethylation to a phenol (B47542) and subsequent conjugation with glucuronic acid or sulfate would produce a more water-soluble and less biologically active molecule. However, the formation of intermediate metabolites, such as a ketone via oxidation, could potentially have different biological activities compared to the parent alcohol. Without specific studies on this compound and its metabolites, the precise impact of these transformations on its biological activity remains speculative.

Microbiota-Mediated Biotransformations

The gut microbiota possesses a vast and diverse enzymatic capacity that can significantly influence the metabolism of xenobiotics. nih.govwjgnet.com These microorganisms can perform a variety of biotransformations, including reduction, hydrolysis, and dealkylation, which may not be efficiently carried out by host enzymes. nih.gov

Q & A

Q. What synthetic routes are effective for preparing 1-(2-Methoxyphenyl)propan-2-ol in laboratory settings?

A common approach involves nucleophilic addition of 2-methoxyphenylmagnesium bromide to propylene oxide under inert conditions (argon atmosphere), followed by acid quenching (10% HCl). Purification via column chromatography (silica gel, hexane:ethyl acetate 3:1) yields the product with >90% purity . Alternative methods include Friedel-Crafts alkylation of 2-methoxybenzene with propylene oxide using Lewis acids like AlCl₃, though this requires strict moisture control .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques:

- ¹H NMR (CDCl₃): Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and hydroxyl proton (δ 2.1 ppm, broad).

- GC-MS : Molecular ion peak at m/z 180 [M]⁺ and fragmentation patterns consistent with methoxyphenyl cleavage.

- FT-IR : Broad O-H stretch (~3400 cm⁻¹), aromatic C=C (1600 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

While specific hazard data for this compound is limited, analogous aromatic alcohols require:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods during synthesis.

- Storage: In amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Conflicting NMR signals may arise from rotamers or impurities. Strategies:

- Variable-temperature NMR : Cooling to –40°C reduces conformational exchange, sharpening split peaks.

- 2D-COSY/HMBC : Correlate methoxy protons with adjacent aromatic carbons to confirm substitution patterns.

- Spiking experiments : Add authentic reference samples to identify co-eluting impurities in HPLC .

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model:

- Electrophilic aromatic substitution (EAS) : Meta-directing effects of the methoxy group.

- Hydrogen bonding : Interactions between the hydroxyl group and solvents (e.g., DMSO). Software: Gaussian or ORCA with solvent continuum models (IEFPCM) .

Q. What advanced purification techniques improve yield in scaled-up synthesis?

- Preparative HPLC : C18 column (10 μm), isocratic elution (acetonitrile:water 65:35) removes polar byproducts.

- Crystallization : Recrystallize from toluene at –20°C to isolate stereoisomers.

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 110°C) for high-purity fractions .

Q. How can researchers analyze trace impurities in synthesized batches?

- LC-QTOF-MS : Detect impurities at ppm levels using positive-ion mode (ESI+).

- Headspace GC-MS : Identify volatile degradation products after thermal stress testing (40°C, 75% RH for 14 days).

- ICP-OES : Screen for metal catalysts (e.g., Al, Fe) from synthetic steps .

Methodological Considerations

Q. What experimental designs optimize stereoselective modifications of this compound?

Q. How do solvent choices impact the compound’s stability in long-term studies?

Stability tests in common solvents:

| Solvent | Degradation at 25°C (30 days) | Key Degradant |

|---|---|---|

| DMSO | <2% | None detected |

| Methanol | 5–8% | Quinone derivative |

| Water | 15% | Oxidized dimer |

| Recommendation: Store in anhydrous DMSO with 0.1% BHT antioxidant . |

Q. What strategies mitigate conflicting bioactivity data in pharmacological studies?

- Dose-response curves : Test across 5-log concentrations (1 nM–100 μM) to identify off-target effects.

- Metabolite profiling : Incubate with liver microsomes to assess metabolic stability.

- Orthogonal assays : Combine SPR (binding affinity) and functional cAMP assays for receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.